molecular formula C29H30ClN5O3 B14108553 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B14108553
M. Wt: 532.0 g/mol
InChI Key: NUMIPUUXJOWMGB-UHFFFAOYSA-N
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Description

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine derivative.

    Quinazolinone Formation: The next step involves the synthesis of the quinazolinone core, which is achieved by reacting anthranilic acid with formamide under high-temperature conditions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.

    Piperazine Derivatives: Compounds with similar piperazine structures, such as 1-(3-chlorophenyl)piperazine.

Uniqueness

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of a quinazolinone core and a piperazine derivative, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H30ClN5O3

Molecular Weight

532.0 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38)

InChI Key

NUMIPUUXJOWMGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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